molecular formula C14H19N3O2 B5574191 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

Cat. No.: B5574191
M. Wt: 261.32 g/mol
InChI Key: DTMLHUIPIAUZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.147726857 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Activity

A study on derivatives of piperazine highlighted their potential as acetylcholinesterase inhibitors, which could have implications for treating diseases like Alzheimer's. These compounds showed significant inhibition rates against acetylcholinesterase, suggesting their utility in neurological research and potential therapeutic applications (Yurttaş et al., 2013).

Anticancer Activity

Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides demonstrated in vitro anticancer activity against various human cancer cell lines. This suggests the compound's framework could be beneficial in developing new anticancer agents, with specific compounds showing promising results against cervical and breast carcinoma cell lines (Boddu et al., 2018).

CO2 Capture Technology

In the context of carbon capture and environmental sustainability, derivatives of piperazine, such as those related to the compound , have been studied for their degradation during CO2 capture processes. These studies contribute to understanding how these compounds can be utilized or modified for better efficiency and stability in CO2 absorption technologies (Gouedard et al., 2012).

Antibacterial and Antifungal Activities

Novel piperazine-based heterocycles, including derivatives similar to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide, have been synthesized and tested for their in vitro biological efficacy against various microbes. The findings suggest potential applications in developing new antimicrobial agents with moderate to good bioefficacies (Chhatriwala et al., 2014).

Properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-11(18)15-13-6-4-3-5-12(13)14(19)17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLHUIPIAUZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.